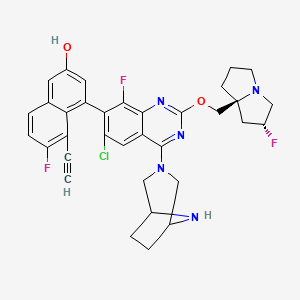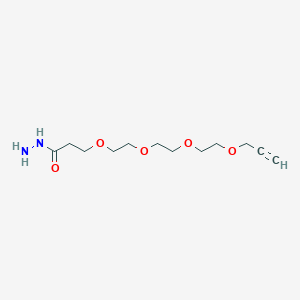
1-(4-Bromophenyl-d4)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl-d4)-3-pyrrolidinol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include enhanced stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl-d4)-3-pyrrolidinol typically involves several steps:
Starting Material: The synthesis begins with the preparation of 4-bromophenyl-d4, which is derived from bromotoluene-d5.
Formation of Intermediate: The intermediate compound is formed by reacting 4-bromophenyl-d4 with a suitable reagent to introduce the pyrrolidinol moiety.
Final Product: The final step involves the reduction of the intermediate compound using sodium borohydride in methanol, yielding this compound with high purity.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl-d4)-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
1-(4-Bromophenyl-d4)-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry due to its distinct isotopic labeling.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs and other compounds.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl-d4)-3-pyrrolidinol involves its interaction with specific molecular targets and pathwaysThis effect can lead to slower metabolism and longer half-life of the compound in biological systems, making it useful for studying metabolic pathways and drug interactions .
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl-d4)-3-pyrrolidinol can be compared with other deuterated compounds such as:
4’-Bromoacetophenone-d4: This compound is used similarly in NMR spectroscopy and mass spectrometry but differs in its chemical structure and specific applications.
4-Bromophenyl-d4 Methyl Ketone: Another deuterated compound with applications in organic synthesis and analytical chemistry.
The uniqueness of this compound lies in its specific structure, which combines the bromophenyl and pyrrolidinol moieties, making it particularly valuable in certain synthetic and analytical applications.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2/i1D,2D,3D,4D |
Clé InChI |
VXAGQCJOIGKVLU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N2CCC(C2)O)[2H])[2H])Br)[2H] |
SMILES canonique |
C1CN(CC1O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)






![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)

![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)


